3-(Trifluoromethyl)-1,4-thiazepane
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Overview
Description
3-(Trifluoromethyl)-1,4-thiazepane is a heterocyclic compound characterized by the presence of a seven-membered ring containing both sulfur and nitrogen atoms, with a trifluoromethyl group attached to the third carbon atom
Scientific Research Applications
3-(Trifluoromethyl)-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In materials science, this compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a trifluoromethylated thiol or thioester in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1,4-thiazepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(Trifluoromethyl)-1,4-oxazepane: Similar structure but contains an oxygen atom instead of sulfur.
3-(Trifluoromethyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
3-(Trifluoromethyl)-1,4-thiazine: Six-membered ring with sulfur and nitrogen atoms.
Uniqueness: 3-(Trifluoromethyl)-1,4-thiazepane is unique due to its seven-membered ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)5-4-11-3-1-2-10-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDUPYSXQSNHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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